[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Overview
Description
1-(5-O-Phosphonopentofuranosyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine ribonucleoside monophosphate.
[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a natural product found in Helianthus tuberosus and Chlorella vulgaris with data available.
Scientific Research Applications
Novel Dinucleotide Analogs Synthesis
Valiyev et al. (2010) synthesized novel dinucleotide analogs, including a compound similar to “[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate”. These compounds were developed using phenyldichlorophosphate, demonstrating the potential for innovative strategies in nucleotide analog synthesis (Valiyev et al., 2010).
Interaction with Plasma Proteins
Dubey et al. (2020) explored the molecular interaction between human serum albumin (HSA) and synthesized uridine derivatives, closely related to “this compound”. Their research included cytotoxic studies and provided insights into the binding mechanisms of these derivatives with HSA (Dubey et al., 2020).
Antimicrobial Activity of Related Compounds
Voskienė et al. (2011) investigated the antimicrobial activity of compounds structurally related to “this compound”. Their findings highlighted the potential use of these compounds in combating various microbes, thus indicating the broad application of similar molecular structures in antimicrobial research (Voskienė et al., 2011).
Thymidylate Synthetase Inhibition
A study by Srinivasan et al. (1984) on thymidylate synthetase derived from human tumor cells provides insights into compounds related to “this compound”. These compounds have shown potent inhibition capabilities, which could be relevant for antiproliferative therapies (Srinivasan et al., 1984).
Properties
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCXFVJDGTHFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861596 | |
Record name | 1-(5-O-Phosphonopentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28086-43-3 | |
Record name | NSC224963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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